

Comparative Selectivity Profile of Kinase Inhibitors Derived from Halogenated Indazoles

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Compound of Interest

Compound Name: 5-Bromo-7-chloro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from halogenated indazole scaffolds. While specific, comprehensive public data on kinase inhibitors derived directly from **5-Bromo-7-chloro-1H-indazole** is limited, this document leverages available data from structurally related bromo-indazole derivatives to offer a representative overview of their selectivity and inhibitory potential. The indazole core is a well-established privileged scaffold in medicinal chemistry, known for its ability to target the ATP-binding site of a wide array of protein kinases.[1]

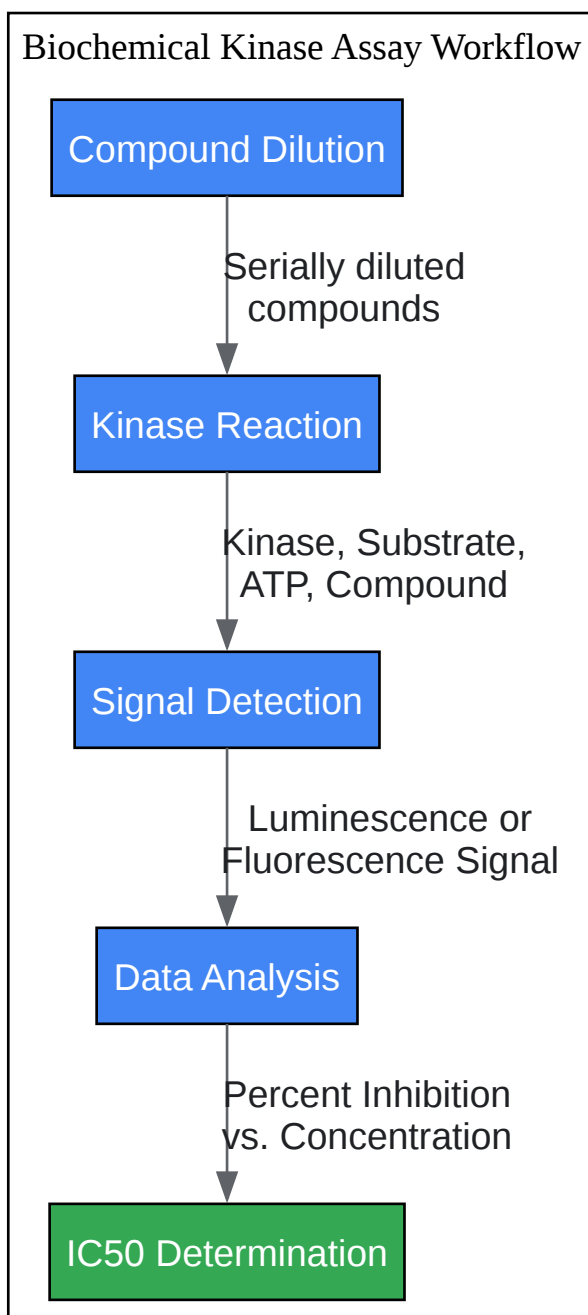
Data Presentation: Comparative Kinase Inhibition

The following table summarizes the kinase inhibition data for a representative indazole-based inhibitor, C05, which is derived from a 6-bromo-1H-indazole scaffold.[2] This data illustrates the typical format of a selectivity profile, where a compound is screened against a panel of kinases to determine its potency and specificity. For comparison, the well-characterized multi-kinase inhibitor Axitinib, which also contains an indazole core, is included.[2]

Kinase Target	C05 (% Inhibition at 0.5 μ M)	Axitinib (IC50 in nM)
PLK4	87.45%	4.2
PLK1	15.32%	-
PLK3	12.56%	-
CDK4/cyclin D3	10.23%	-
VEGFR1	-	0.1
VEGFR2	-	0.2
VEGFR3	-	0.1-0.3
PDGFR β	-	1.6
c-Kit	-	1.7

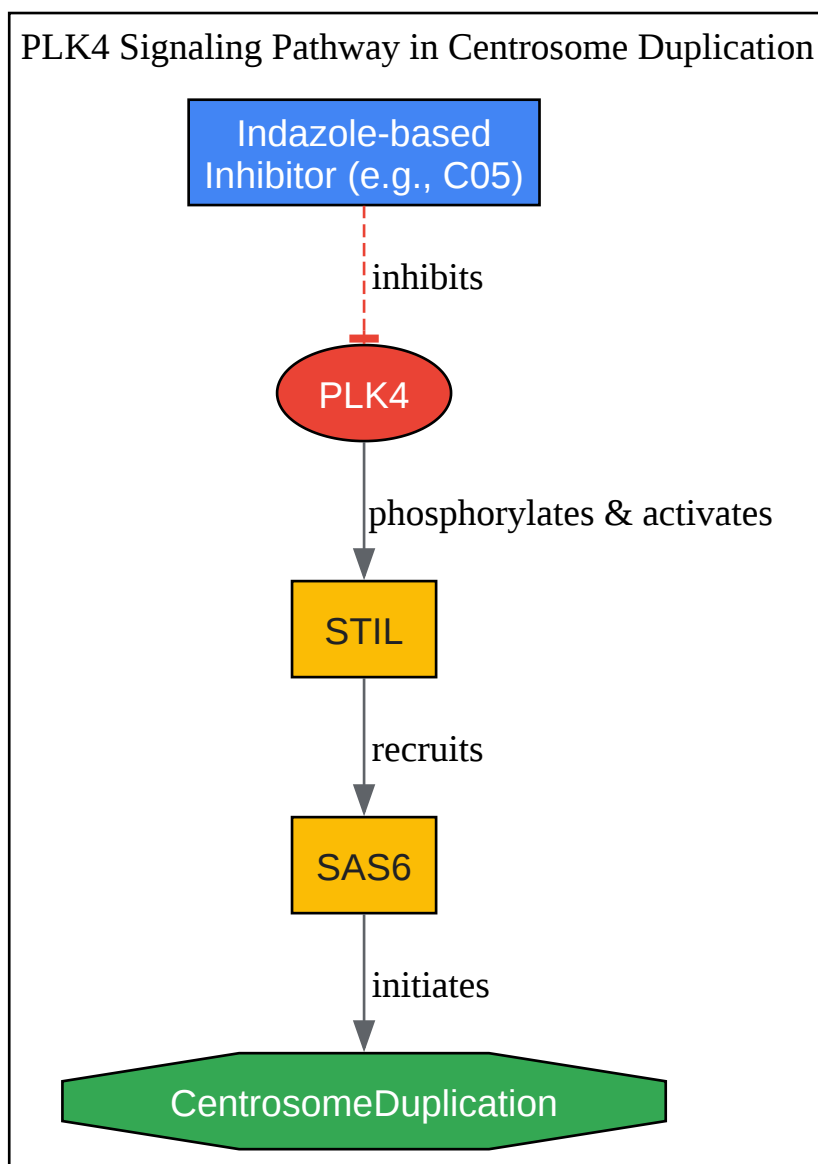
Data for compound C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 μ M.[2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2]

Mandatory Visualization



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Caption: A generalized workflow for determining the IC₅₀ value in a biochemical kinase assay.



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Caption: Simplified PLK4 signaling pathway and the point of inhibition by indazole-based compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data in kinase inhibitor profiling. Below is a representative methodology for a common biochemical kinase assay.

ADP-Glo™ Kinase Inhibition Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

- Prepare serial dilutions of the test compounds (e.g., derivatives of **5-Bromo-7-chloro-1H-indazole**) in a suitable assay buffer.
- Prepare a solution of the target kinase, its specific substrate (peptide or protein), and ATP. The ATP concentration is typically at or near the K_m for the specific kinase.

2. Kinase Reaction:

- In a 384-well plate, add the serially diluted test compounds.
- Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
- Include positive controls (no inhibitor) and negative controls (no kinase).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

3. Signal Detection:

- Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
- Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the percent inhibition of kinase activity for each compound concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

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References

- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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